(3S,5R)-piperidine-3,5-diamine trihydrochloride
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Overview
Description
(3S,5R)-piperidine-3,5-diamine trihydrochloride is a chiral diamine compound with significant potential in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-piperidine-3,5-diamine trihydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of Chiral Centers: The chiral centers at positions 3 and 5 are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction rates and selectivity.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-piperidine-3,5-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
(3S,5R)-piperidine-3,5-diamine trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-piperidine-3,5-diamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: A similar compound with a hydroxyl group at position 3.
(3S,5R)-carbapenam-3-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
(3S,5R)-piperidine-3,5-diamine trihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C5H16Cl3N3 |
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Molecular Weight |
224.6 g/mol |
IUPAC Name |
(3R,5S)-piperidine-3,5-diamine;trihydrochloride |
InChI |
InChI=1S/C5H13N3.3ClH/c6-4-1-5(7)3-8-2-4;;;/h4-5,8H,1-3,6-7H2;3*1H/t4-,5+;;; |
InChI Key |
KDEMEPQXUYBYTQ-JDUHLNRASA-N |
Isomeric SMILES |
C1[C@H](CNC[C@H]1N)N.Cl.Cl.Cl |
Canonical SMILES |
C1C(CNCC1N)N.Cl.Cl.Cl |
Origin of Product |
United States |
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